3-Amino-N-(naphthalen-1-yl)propanamide
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Overview
Description
3-Amino-N-(naphthalen-1-yl)propanamide: is an organic compound with the molecular formula C13H14N2O. It is characterized by the presence of an amino group attached to a propanamide chain, which is further connected to a naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-(naphthalen-1-yl)propanamide typically involves the reaction of naphthalene derivatives with appropriate amines under controlled conditions. One common method includes the use of naphthalene-1-carboxylic acid, which is first converted to its corresponding acid chloride. This intermediate is then reacted with 3-aminopropanamide in the presence of a base such as triethylamine to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-N-(naphthalen-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the naphthalene ring yields nitro derivatives, while reduction of the amino group results in primary amines .
Scientific Research Applications
Chemistry: In chemistry, 3-Amino-N-(naphthalen-1-yl)propanamide is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate protein-ligand interactions and enzyme mechanisms .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development .
Industry: Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its structural properties make it suitable for various applications in the manufacturing sector .
Mechanism of Action
The mechanism of action of 3-Amino-N-(naphthalen-1-yl)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the naphthalene ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 3-Amino-3-naphthalen-1-yl-propionic acid
- 3-Amino-N-(naphthalen-1-yl)propanamide hydrochloride
Comparison: Compared to similar compounds, this compound is unique due to its specific structural arrangement. The presence of both an amino group and a naphthalene ring provides distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Biological Activity
3-Amino-N-(naphthalen-1-yl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H13N, with a molecular weight of approximately 199.25 g/mol. The structure features an amino group attached to a propanamide backbone and a naphthalene moiety, contributing to its biological activity.
Antioxidant Activity
Research indicates that derivatives of this compound exhibit significant antioxidant properties. For instance, studies utilizing the DPPH radical scavenging method demonstrated that certain derivatives showed antioxidant activity comparable to or exceeding that of ascorbic acid, a well-known antioxidant .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, compounds derived from this structure were tested using the MTT assay against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. Results indicated that these compounds exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting selective activity against certain cancer types .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Studies reported moderate to good activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging significantly depending on the specific derivative tested. For example, certain derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. These interactions may involve modulation of enzyme activity or receptor binding, leading to downstream effects such as apoptosis in cancer cells or inhibition of microbial growth.
Study 1: Antioxidant and Anticancer Evaluation
A study published in MDPI highlighted the antioxidant and anticancer activities of novel derivatives of this compound. The results showed that these derivatives had enhanced cytotoxic effects against U-87 cells, with IC50 values indicating potent activity at low concentrations .
Study 2: Antimicrobial Properties
Another research article focused on the synthesis and evaluation of various naphthalene derivatives, including this compound. The study found that these compounds exhibited significant antibacterial properties, particularly against Gram-positive bacteria, with some derivatives showing strong antifungal activity as well .
Summary Table of Biological Activities
Activity | Test Method | Results |
---|---|---|
Antioxidant | DPPH Scavenging | Comparable to ascorbic acid |
Anticancer | MTT Assay | Higher cytotoxicity against U-87 |
Antimicrobial | MIC Testing | Effective against S. aureus, E. coli |
Properties
IUPAC Name |
3-amino-N-naphthalen-1-ylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-9-8-13(16)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9,14H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLPAGWTWDGIIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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